molecular formula C7H9F2N3O2 B11733805 Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11733805
M. Wt: 205.16 g/mol
InChI Key: OZZHQFHCJQBJOA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a difluoromethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate β-dicarbonyl compound, followed by the introduction of the difluoromethyl group and the ethyl ester group. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions typically involve the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the difluoromethyl group could produce corresponding hydro derivatives.

Scientific Research Applications

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the difluoromethyl group play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-1-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-amino-1-(methyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-amino-1-(chloromethyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs with different substituents.

Biological Activity

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in agricultural chemistry, primarily due to its role as a precursor for fungicides. This article explores its biological activity, focusing on its mechanism of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C₆H₉N₃O₂
  • Molecular Weight : Approximately 190.15 g/mol
  • Appearance : White to yellow crystalline powder
  • Melting Point : 103-107 °C

This compound functions primarily as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration in fungi. This inhibition disrupts the energy production pathways in fungal cells, leading to cell death and making it an effective fungicide precursor .

Biological Activity and Efficacy

Research indicates that derivatives of this compound exhibit varying levels of antifungal activity. The compound's efficacy can be attributed to its structural features, particularly the difluoromethyl group, which enhances its interaction with target enzymes .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals the uniqueness of this compound in targeting SDH. The following table summarizes some related compounds and their similarity scores:

Compound NameCAS NumberSimilarity Score
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate151733-96-90.85
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate1808112-23-30.84
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate851725-98-90.82
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate155377-19-80.97
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate61859-96-90.94

This table highlights the distinctiveness of this compound due to its specific difluoromethyl substitution pattern .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound in agricultural applications:

  • Fungicidal Activity : A study demonstrated that compounds derived from this compound effectively inhibited fungal growth in various crop pathogens by targeting SDH .
  • Toxicity Profiles : Research indicates that while these compounds are effective against fungi, their toxicity can vary based on structural modifications. This necessitates comprehensive safety assessments .
  • Environmental Impact : The environmental implications of using such fungicides are being studied, focusing on their persistence and potential effects on non-target organisms .

Properties

Molecular Formula

C7H9F2N3O2

Molecular Weight

205.16 g/mol

IUPAC Name

ethyl 3-amino-1-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H9F2N3O2/c1-2-14-6(13)4-3-12(7(8)9)11-5(4)10/h3,7H,2H2,1H3,(H2,10,11)

InChI Key

OZZHQFHCJQBJOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C(F)F

Origin of Product

United States

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